3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid
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Overview
Description
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid is a polyunsaturated fatty acid with a unique structure characterized by multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid typically involves the use of specific reagents and catalysts to achieve the desired polyunsaturated structure. One common method involves the condensation of (Z)-3,7-Dimethylocta-2,6-dienyltriphenylphosphonium bromide with formaldehyde and citral . The reaction conditions must be carefully controlled to ensure the retention of the configuration about the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides and hydroxylated derivatives, while reduction can yield saturated fatty acids.
Scientific Research Applications
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying polyunsaturated fatty acids and their reactivity.
Biology: Investigated for its role in cellular processes and potential as a bioactive lipid.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and metabolic disorders.
Industry: Utilized in the production of specialized materials and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation. Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)-
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
Uniqueness
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties
Properties
CAS No. |
102855-12-9 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid |
InChI |
InChI=1S/C20H26O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h6-15H,1-5H3,(H,21,22) |
InChI Key |
KLSHBFNCVOKELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC(=CC(=O)O)C)C)C)C |
Origin of Product |
United States |
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